molecular formula C22H16N4O3S2 B4804930 N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B4804930
M. Wt: 448.5 g/mol
InChI Key: GNIMLTYFQOSBGE-UHFFFAOYSA-N
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Description

N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring and the nitrobenzamide moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the reaction of 2-benzylsulfanylbenzoic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Properties

IUPAC Name

N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c27-20(16-10-12-17(13-11-16)26(28)29)23-22-25-24-21(31-22)18-8-4-5-9-19(18)30-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIMLTYFQOSBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
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N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 3
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N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 4
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N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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